"N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide structure"
"N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide structure"
An In-Depth Technical Guide on the Pharmacological and Synthetic Profiling of N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide (CAS: 321720-14-3).
Executive Summary
In contemporary drug discovery, the design of multi-target-directed ligands (MTDLs) often relies on the fusion of privileged pharmacophores. N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide represents a highly versatile hybrid scaffold. It structurally integrates a quinoline-8-sulfonamide moiety—a motif widely recognized for its metal-chelating properties and enzyme inhibitory activity—with a homoveratrylamine (3,4-dimethoxyphenethylamine) moiety, a structural analog of the neurotransmitter dopamine.
As a Senior Application Scientist, I evaluate this compound not merely as a static chemical entity, but as a dynamic lead capable of interrogating complex biological systems. This whitepaper dissects the physicochemical properties, self-validating synthetic workflows, and the mechanistic rationale behind the pharmacological potential of this unique molecule.
Physicochemical & Structural Profiling
Understanding the causality between a molecule's structure and its behavior in biological assays is paramount. The structural architecture of N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide dictates its solubility, membrane permeability, and target engagement.
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The Sulfonamide Linker: The sulfonamide nitrogen acts as a critical hydrogen-bond donor, while the sulfonyl oxygens serve as robust hydrogen-bond acceptors. This geometry forces a specific dihedral angle that positions the two bulky aromatic systems for optimal deep-pocket receptor binding.
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The Quinoline Core: The basic quinoline nitrogen can participate in coordinate covalent bonding with metalloenzymes (e.g., the Zn2+ ion in Carbonic Anhydrase) or engage in π−π stacking within hydrophobic binding sites [1].
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The Homoveratryl Group: The 3,4-dimethoxy substitution on the phenethyl ring increases lipophilicity compared to endogenous catecholamines, enhancing blood-brain barrier (BBB) penetration while preventing rapid phase II metabolism (e.g., glucuronidation) [2].
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Implication in Drug Design |
| Molecular Formula | C19H20N2O4S | Defines the atomic composition and mass. |
| Molecular Weight | 372.44 g/mol | Optimal for small-molecule oral bioavailability (Lipinski's Rule of 5). |
| Hydrogen Bond Donors | 1 (Sulfonamide NH) | Limits desolvation energy penalty during receptor binding. |
| Hydrogen Bond Acceptors | 6 (O and N atoms) | Provides multiple vector points for target interaction. |
| Topological Polar Surface Area (TPSA) | ~83.5 A˚2 | Balances aqueous solubility with excellent membrane permeability. |
| Rotatable Bonds | 6 | Allows induced-fit conformational adaptation within target active sites. |
Retrosynthetic Analysis and Synthesis Protocol
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide relies on a highly efficient, bimolecular nucleophilic substitution ( SN2 -type) at the sulfonyl center. We utilize a sulfonamide coupling strategy that is easily scalable and self-validating through distinct phase separations during the workup [3].
Mechanistic Rationale
The reaction between quinoline-8-sulfonyl chloride and 2-(3,4-dimethoxyphenyl)ethanamine requires a base to neutralize the HCl byproduct. Pyridine is selected over triethylamine because it acts as both a base and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium intermediate that accelerates the coupling and minimizes competitive hydrolysis of the sulfonyl chloride.
Step-by-Step Synthetic Methodology
This protocol is designed as a self-validating system; the visual and chemical changes at each step confirm the reaction's progress.
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Reagent Preparation: Dissolve 1.0 equivalent of quinoline-8-sulfonyl chloride (approx. 2.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Catalyst/Base Addition: Add 3.0 equivalents of anhydrous pyridine to the stirring solution. Causality: The excess pyridine ensures complete neutralization of the generated acid, preventing the protonation of the incoming amine nucleophile.
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Amine Coupling: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.1 equivalents of 2-(3,4-dimethoxyphenyl)ethanamine dropwise over 10 minutes. Causality: Cooling prevents exothermic side reactions and limits the formation of bis-sulfonated impurities.
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Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12–15 hours. Monitor via Thin Layer Chromatography (TLC) (Eluent: 1:1 EtOAc/Hexanes) until the sulfonyl chloride spot is completely consumed.
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Self-Validating Aqueous Workup:
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Quench the reaction with 15 mL of 1N aqueous HCl . Causality: The acidic wash selectively protonates unreacted pyridine and excess homoveratrylamine, driving them into the aqueous layer while the neutral sulfonamide product remains in the organic (DCM) layer.
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Separate the layers and wash the organic phase with saturated aqueous NaHCO3 to neutralize any residual acid, followed by a brine wash to remove water.
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Isolation: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure N-[2-(3,4-dimethoxyphenyl)ethyl]quinoline-8-sulfonamide as a crystalline solid.
Pharmacological Target Space & Mechanism of Action
The hybrid nature of this molecule allows it to interface with multiple biological pathways. By dissecting the molecule into its constituent pharmacophores, we can predict and validate its target space.
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Metabolic Modulation (PKM2 & Carbonic Anhydrase): Quinoline-8-sulfonamide derivatives are well-documented modulators of Pyruvate Kinase M2 (PKM2), a critical enzyme in the Warburg effect observed in cancer cells [4]. Furthermore, the sulfonamide moiety is the classical pharmacophore for inhibiting Carbonic Anhydrase (CA) isozymes, which regulate intracellular pH in hypoxic tumor microenvironments.
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Neurotherapeutic Potential (GPCRs & MAO/ChE): The homoveratrylamine tail is a structural homolog of dopamine. Molecules bearing this moiety frequently exhibit affinity for monoaminergic G-protein coupled receptors (GPCRs). Additionally, recent medicinal chemistry efforts have identified quinoline-sulfonamide hybrids as potent dual inhibitors of Monoamine Oxidase (MAO) and Cholinesterase (ChE), positioning them as promising leads for neurodegenerative diseases like Alzheimer's [1].
Fig 1: Pharmacophore mapping demonstrating the dual-targeting potential of the hybrid scaffold.
In Vitro Screening and Validation Workflow
To empirically validate the pharmacological hypotheses outlined above, a rigorous, self-validating screening cascade must be employed. The following workflow ensures that observed biological activity is target-specific and not an artifact of compound aggregation or assay interference.
Primary Screening: Enzymatic & Binding Assays
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MAO/ChE Inhibition Assay: Utilize a fluorometric continuous assay. The compound is incubated with recombinant human MAO-A/B and Acetylcholinesterase. Causality: Continuous kinetic reads allow for the immediate identification of false positives (e.g., highly fluorescent compounds) and the determination of IC50 values.
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GPCR Radioligand Displacement: Evaluate the compound's ability to displace [3H] -spiperone from D2 dopamine receptors.
Orthogonal Validation: Cellular Phenotyping
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Metabolic Flux Analysis: If targeting PKM2, treat cancer cell lines (e.g., A549) with the compound and measure the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer. Causality: This confirms that the biochemical inhibition of the enzyme translates to a functional metabolic shift (reduction in glycolysis) within a living cell.
ADME Profiling
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Microsomal Stability: Incubate the compound with human liver microsomes (HLMs) and NADPH. Quantify the remaining parent compound via LC-MS/MS over 60 minutes. Causality: The methoxy groups on the homoveratryl ring are susceptible to O-demethylation by CYP450 enzymes; this assay dictates whether structural optimization is required to improve half-life.
Fig 2: Self-validating high-throughput screening and lead optimization cascade.
References
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Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. National Center for Biotechnology Information (NIH/PMC).Link
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3,4-Dimethoxyphenethylamine (Homoveratrylamine) - Chemical and Pharmacological Profile. Wikipedia, The Free Encyclopedia.Link
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A Metal-Binding Pharmacophore Library Yields the Discovery of a Glyoxalase 1 Inhibitor (Sulfonamide Coupling Protocols). National Center for Biotechnology Information (NIH/PMC).Link
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Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI.Link
